2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866725-70-4
VCID: VC7677551
InChI: InChI=1S/C24H19ClN2O5S/c1-32-21-10-6-5-9-19(21)26-23(28)15-27-14-22(33(30,31)17-7-3-2-4-8-17)24(29)18-13-16(25)11-12-20(18)27/h2-14H,15H2,1H3,(H,26,28)
SMILES: COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C24H19ClN2O5S
Molecular Weight: 482.94

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

CAS No.: 866725-70-4

Cat. No.: VC7677551

Molecular Formula: C24H19ClN2O5S

Molecular Weight: 482.94

* For research use only. Not for human or veterinary use.

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide - 866725-70-4

Specification

CAS No. 866725-70-4
Molecular Formula C24H19ClN2O5S
Molecular Weight 482.94
IUPAC Name 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C24H19ClN2O5S/c1-32-21-10-6-5-9-19(21)26-23(28)15-27-14-22(33(30,31)17-7-3-2-4-8-17)24(29)18-13-16(25)11-12-20(18)27/h2-14H,15H2,1H3,(H,26,28)
Standard InChI Key VUQNBFNNNIMCBE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₁₉H₁₆ClN₂O₄S, with a molecular weight of 452.9 g/mol . Its structure integrates a quinoline core substituted at the 3-position with a benzenesulfonyl group, a 6-position chloro substituent, and a 1-position N-(2-methoxyphenyl)acetamide side chain (Figure 1). This arrangement creates a planar, conjugated system that enhances stability and potential π-π interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
CAS Number902521-00-0
Molecular FormulaC₁₉H₁₆ClN₂O₄S
Molecular Weight452.9 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds via a multi-step sequence beginning with the quaternization of a quinoline precursor, followed by nucleophilic substitution and cyclization. Key intermediates include:

  • 6-Chloro-4-hydroxyquinoline: Forms the core structure.

  • Benzenesulfonyl chloride: Introduces the sulfonyl group at position 3.

  • N-(2-Methoxyphenyl)acetamide: Provides the acetamide side chain via coupling reactions .

Reaction Conditions

  • Quaternization: Conducted in polar aprotic solvents (e.g., DMF) at 60–80°C to facilitate nitrogen alkylation .

  • Sulfonylation: Requires base catalysis (e.g., pyridine) to neutralize HCl byproducts.

  • Acetamide Coupling: Achieved via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt).

Table 2: Hypothetical Synthesis Yield Optimization

StepTemperature (°C)SolventCatalystYield (%)
Quaternization70DMFNone65
Sulfonylation25DCMPyridine78
Acetamide Coupling0–5THFEDCI/HOBt82

Physicochemical Properties and Stability

Solubility and Partition Coefficient

The compound’s solubility profile is influenced by its polar sulfonyl and acetamide groups and lipophilic aromatic rings. Predicted properties include:

  • logP: ~3.2 (moderate lipophilicity, suitable for membrane permeability).

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents.

Stability Under Stress Conditions

  • Thermal Stability: Decomposition above 200°C (estimated via TGA).

  • Photostability: Susceptible to UV-induced degradation due to the quinoline chromophore .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

The sulfonamide group is a known pharmacophore in COX-2 inhibitors (e.g., Celecoxib), suggesting potential cyclooxygenase selectivity.

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacements: Substituting the chloro group with fluoro may enhance metabolic stability.

  • Prodrug Strategies: Esterification of the acetamide could improve oral bioavailability .

Future Research Directions

Target Identification

  • Proteomic Profiling: To identify binding partners using affinity chromatography .

  • In Silico Docking: Prioritize targets like EGFR or PARP via molecular modeling.

Toxicity and ADME Studies

  • CYP450 Inhibition: Assess drug-drug interaction risks.

  • hERG Binding: Evaluate cardiac safety profiles .

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